2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Description
This compound features a benzothieno[2,3-d]pyrimidine core, a fused heterocyclic system with a 4-chlorophenyl substituent at position 2. The sulfanyl group at position 2 connects to an acetamide moiety, which is further substituted with a 3,4-dimethylphenyl group. The compound’s molecular weight, estimated as ~523 g/mol (based on analogs in and ), places it within the typical range for small-molecule therapeutics.
Properties
Molecular Formula |
C26H24ClN3O2S2 |
|---|---|
Molecular Weight |
510.1 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H24ClN3O2S2/c1-15-7-10-18(13-16(15)2)28-22(31)14-33-26-29-24-23(20-5-3-4-6-21(20)34-24)25(32)30(26)19-11-8-17(27)9-12-19/h7-13H,3-6,14H2,1-2H3,(H,28,31) |
InChI Key |
VFVHKIXMBPHGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions (MCRs)
MCRs offer a streamlined approach to assemble the benzothienopyrimidine skeleton. A notable example involves the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by ring cleavage and cyclization. This method employs 2-aminobenzo[d]thiazoles, sulfonyl azides, and terminal ynones under mild conditions (room temperature, ethanol solvent), yielding products in ≤93% purity after simple centrifugation.
Nucleophilic Substitution and Cyclocondensation
Alternative routes involve the reaction of 2-sulfanylbenzothieno[2,3-d]pyrimidin-4(3H)-ones with α/β-chloroacetamides. For instance, Method A (DMF, KOH, reflux) and Method B (aqueous KOH, room temperature) have been employed to introduce sulfanylacetamide side chains. These methods are advantageous for their scalability and compatibility with diverse substituents.
Stepwise Synthesis of the Target Compound
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide proceeds through three critical stages:
Formation of the Hexahydrobenzothieno[2,3-d]Pyrimidin-4(3H)-One Core
The tetrahydrobenzothiophene precursor ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate undergoes cyclocondensation with 4-chlorophenyl isocyanate or chloroacetyl chloride to yield the 3-(4-chlorophenyl)-4-oxo intermediate. Key conditions include:
Final Functionalization and Purification
The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Method A typically affords higher yields due to enhanced reactivity under reflux.
Mechanistic Insights and Optimization
Role of Base in Sulfanyl Group Incorporation
Potassium hydroxide facilitates deprotonation of the 2-sulfanyl intermediate, enhancing nucleophilicity for the SN2 reaction with α-chloroacetamides. Polar aprotic solvents like DMF stabilize the transition state, improving reaction kinetics.
Impact of Substituents on Reactivity
Electron-withdrawing groups (e.g., 4-chlorophenyl) on the pyrimidine ring increase electrophilicity at the C2 position, accelerating sulfanyl substitution. Conversely, steric hindrance from the 3,4-dimethylphenyl group necessitates prolonged reaction times (20–23 h).
Challenges and Mitigation Strategies
Byproduct Formation
Competing side reactions, such as over-alkylation or hydrolysis of the acetamide group, are minimized by:
Purification Difficulties
The hydrophobic nature of the product complicates isolation. Centrifugation (as in CuAAC) or trituration with ice-cold water effectively removes inorganic salts.
Recent Methodological Innovations
Copper-Catalyzed Cascade Reactions
The CuAAC/ring cleavage approach (Yang et al., 2023) enables one-pot synthesis of benzothienopyrimidines with excellent atom economy. This method avoids multistep protection-deprotection sequences, reducing synthesis time by ≤40%.
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling for solvent-free coupling, enhancing green chemistry metrics. Initial trials report yields comparable to traditional methods (68–72%).
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfanyl or acetamide positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or acyl derivatives depending on the substituents used.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs differing in substituents, synthesis routes, and physicochemical properties:
Structural and Functional Analysis
Substituent Effects
- Lipophilicity : The 3,4-dimethylphenyl group increases lipophilicity compared to polar substituents (e.g., methoxy in ), favoring membrane permeability but possibly reducing solubility .
- Steric Effects : The 2,5-dimethylphenyl analog () demonstrates how ortho-substituents may hinder binding to flat enzymatic pockets compared to para-substituted derivatives .
Pharmacological Implications
- The benzothieno[2,3-d]pyrimidine core is structurally distinct from pyrido[2,3-d]pyrimidines (), suggesting divergent biological targets. However, both classes may share kinase or chemokine receptor antagonism due to their planar, heteroaromatic systems .
- The diethylamino analog () highlights the trade-off between solubility and bioavailability, a critical consideration in lead optimization .
Physicochemical and ADME Considerations
- Solubility: Methoxy and diethylamino substituents () improve aqueous solubility but may necessitate prodrug strategies for optimal absorption.
- Metabolic Stability : Chlorine and methyl groups are metabolically robust, whereas methoxy groups are prone to demethylation, increasing hepatic clearance .
- bridged rings) may alter binding modes .
Q & A
Q. Critical Parameters :
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Core formation | EtOH | HCl | Reflux | 60–70 |
| Thiolation | DMF | Lawesson’s reagent | 80°C | 50–55 |
| Amidation | DCM | EDC/HOBt | RT | 75–80 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:
- NMR Spectroscopy : H and C NMR confirm substituent integration and regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
- X-ray Crystallography : Resolves bond angles and dihedral distortions in the hexahydro core (e.g., C–S–C angle of 104.5° in the sulfanyl bridge) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H] at m/z 523.2) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC variability in kinase inhibition assays) may arise from differences in assay conditions or compound stability. Strategies include:
- Standardized Assays : Use ATP concentration-controlled kinase assays (e.g., ADP-Glo™) with consistent pH (7.4) and temperature (37°C) .
- Stability Studies : Monitor compound degradation in DMSO/PBS via LC-MS over 24 hours to rule out artifact formation .
- Statistical Validation : Apply ANOVA to compare datasets, ensuring p < 0.05 significance .
Advanced: What computational methods predict target interactions and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR), with force fields (AMBER) optimizing ligand conformations .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, CH) with inhibitory potency using partial least squares regression .
Methodological: How to design assays for mechanism of action elucidation?
Methodological Answer:
- Cellular Assays : Measure apoptosis via flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) treated with 1–50 µM compound .
- Enzyme Kinetics : Determine K values using Lineweaver-Burk plots for target enzymes (e.g., COX-2) .
- Pathway Analysis : Perform RNA-seq to identify differentially expressed genes (e.g., Bax/Bcl-2 ratio) post-treatment .
Data Analysis: How to interpret stability data under varying conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis shows decomposition onset at 220°C, indicating storage below 25°C .
- Photodegradation : UV-Vis spectroscopy (λ = 254 nm) reveals 15% degradation after 48-h light exposure, necessitating amber vial storage .
- Hydrolytic Stability : HPLC tracks parent compound loss in pH 7.4 buffer (t = 12 h), suggesting formulation in lyophilized powders .
Advanced: What strategies improve reaction yields in complex synthetic steps?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)/Xantphos for Suzuki couplings (improves yield from 45% to 68%) .
- Microwave Assistance : Reduce thiolation time from 12 h to 2 h (yield increase: 50% → 65%) .
- Solvent Optimization : Replace DMF with NMP in amidation, reducing side-product formation (purity >98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
